molecular formula C107H140Cl2N26O32 B576705 Enramycin CAS No. 11115-82-5

Enramycin

Katalognummer: B576705
CAS-Nummer: 11115-82-5
Molekulargewicht: 2373.3 g/mol
InChI-Schlüssel: NJCUSQKMYNTYOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Enramycin is produced through microbial fermentation. The bacterium Streptomyces fungicidus is cultured under specific conditions to produce the antibiotic. The fermentation process involves preparing spore liquor of Streptomyces fungicidus and preserving it under liquid nitrogen . The culture medium and conditions are optimized to maximize the yield of this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify this compound . The purified product is then formulated into a feed additive for livestock.

Analyse Chemischer Reaktionen

Types of Reactions: Enramycin undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability and efficacy.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired modifications.

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with improved antibacterial properties. These derivatives are tested for their efficacy against different bacterial strains.

Wissenschaftliche Forschungsanwendungen

Enramycin has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound’s uniqueness lies in its specific inhibition of the MurG enzyme, which is a critical step in peptidoglycan biosynthesis. This distinct mechanism of action makes it a valuable antibiotic for targeting Gram-positive bacteria that are resistant to other antibiotics .

Biologische Aktivität

Enramycin, a polypeptide antibiotic produced by Streptomyces fungicidus, exhibits significant biological activity primarily against Gram-positive bacteria. Its mechanism of action and effectiveness make it a valuable compound in both veterinary and clinical settings. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and implications for resistance.

This compound functions by inhibiting the synthesis of peptidoglycan, a vital component of bacterial cell walls. The specific mechanism involves:

  • Inhibition of MurG : this compound inhibits the MurG enzyme, which is crucial for the transglycosylation step in peptidoglycan biosynthesis. This inhibition compromises cell wall integrity, leading to cell lysis .
  • Binding to Lipid II : this compound binds to Lipid II, a precursor in the peptidoglycan synthesis pathway, preventing its conversion into the cell wall structure .

This dual mechanism contributes to this compound's effectiveness against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium (VRE) without exhibiting significant cross-resistance with other antibiotics .

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against Gram-positive bacteria. Key findings include:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.013 - 0.413 µg/mL
Clostridium perfringens0.05 - 1.6 µg/mL
Enterococcus faeciumVaries (specific data not provided)

The MIC values indicate this compound's potent activity against these pathogens, making it an important candidate for treating infections caused by resistant bacteria .

Research Findings and Case Studies

  • Growth Promotion in Poultry : A study comparing this compound with other antibiotics like tylosin showed that while this compound improved gut health and microbial balance, it did not significantly enhance weight gain compared to tylosin-treated groups. The results suggested that while this compound is beneficial for maintaining gut health, its performance as a growth promoter may vary depending on the context .
  • Resistance Studies : Investigations into the development of resistance have indicated that while this compound is less likely to induce cross-resistance with other antibiotics, instances of resistance can arise in certain Gram-positive bacteria like enterococci and Staphylococcus aureus. Continuous monitoring and research are needed to understand the dynamics of resistance development associated with this compound use .
  • Analytical Methods for Detection : Recent advancements in analytical techniques have improved the detection of this compound residues in animal tissues. A study established a sensitive method using ultrahigh-performance liquid chromatography coupled with mass spectrometry (UHPLC–MS/MS), achieving limits of quantification suitable for safety evaluations in food products derived from treated animals .

Eigenschaften

CAS-Nummer

11115-82-5

Molekularformel

C107H140Cl2N26O32

Molekulargewicht

2373.3 g/mol

IUPAC-Name

4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-(10-methyldodeca-2,4-dienoylamino)-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C107H138Cl2N26O31.H2O/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59;/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164);1H2

InChI-Schlüssel

NJCUSQKMYNTYOW-UHFFFAOYSA-N

SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O

Isomerische SMILES

CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O

Kanonische SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O

Synonyme

enradin; ENRAMYCIN; ENRAMAYCIN; ENDURACIDIN; EnramycinHCl; EnraMycin PreMix; ENRAMYCUN PREMIX; Enramycin premixes

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.